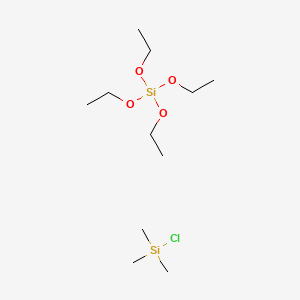
Chloro(trimethyl)silane;tetraethyl silicate
Description
Chloro(trimethyl)silane;tetraethyl silicate is a chemical compound with significant applications in various fields. It is known for its unique properties and reactivity, making it valuable in industrial and scientific research.
Properties
CAS No. |
68440-59-5 |
|---|---|
Molecular Formula |
C11H29ClO4Si2 |
Molecular Weight |
316.97 g/mol |
IUPAC Name |
chloro(trimethyl)silane;tetraethyl silicate |
InChI |
InChI=1S/C8H20O4Si.C3H9ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-8H2,1-4H3;1-3H3 |
InChI Key |
AXPLUGRDYGXLRW-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OCC)OCC.C[Si](C)(C)Cl |
Canonical SMILES |
CCO[Si](OCC)(OCC)OCC.C[Si](C)(C)Cl |
Other CAS No. |
68440-59-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of silicic acid (H4SiO4), tetraethyl ester, hydrolysis products with chlorotrimethylsilane involves the hydrolysis of tetraethyl orthosilicate in the presence of chlorotrimethylsilane. The reaction typically occurs under controlled conditions to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis reactions, often using automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis to form silicic acid and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace ethoxy groups.
Major Products:
Hydrolysis: Silicic acid and ethanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Chloro(trimethyl)silane;tetraethyl silicate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various silicon-based materials.
Biology: Employed in the preparation of biocompatible materials for medical implants and drug delivery systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The compound exerts its effects through the formation of siloxane bonds, which are crucial for its applications in material science. The hydrolysis and condensation reactions lead to the formation of a network of siloxane bonds, providing structural integrity and stability to the materials.
Comparison with Similar Compounds
Tetraethyl orthosilicate: A precursor for silicic acid (H4SiO4), tetraethyl ester.
Chlorotrimethylsilane: Used in the synthesis of various silicon-based compounds.
Hexamethyldisiloxane: Another silicon-based compound with similar applications.
Uniqueness: Chloro(trimethyl)silane;tetraethyl silicate is unique due to its ability to form stable siloxane bonds, making it highly valuable in the synthesis of advanced materials with specific properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


